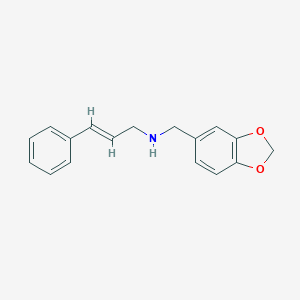![molecular formula C20H22FN5O4 B496360 4-AMINO-N-{2-[({2-[(4-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)AMINO]ETHYL}-1,2,5-OXADIAZOLE-3-CARBOXAMIDE](/img/structure/B496360.png)
4-AMINO-N-{2-[({2-[(4-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)AMINO]ETHYL}-1,2,5-OXADIAZOLE-3-CARBOXAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-AMINO-N-{2-[({2-[(4-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)AMINO]ETHYL}-1,2,5-OXADIAZOLE-3-CARBOXAMIDE is a complex organic compound featuring a unique structure that includes an oxadiazole ring, a fluorophenyl group, and a methoxyphenyl group. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the use of coupling agents such as 1,1’-carbonyldiimidazole (CDI) and dehydrating agents like triphenylphosphine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-AMINO-N-{2-[({2-[(4-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)AMINO]ETHYL}-1,2,5-OXADIAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
4-AMINO-N-{2-[({2-[(4-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)AMINO]ETHYL}-1,2,5-OXADIAZOLE-3-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of 4-AMINO-N-{2-[({2-[(4-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)AMINO]ETHYL}-1,2,5-OXADIAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other oxadiazole derivatives and fluorophenyl-containing molecules. Examples include:
- 4-AMINO-N-{2-[(2-FLUOROBENZYL)AMINO]ETHYL}-1,2,5-OXADIAZOLE-3-CARBOXAMIDE
- 3-AMINO-4-(5-METHYL-1,2,4-OXADIAZOL-3-YL)FURAZAN
Uniqueness
The uniqueness of 4-AMINO-N-{2-[({2-[(4-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)AMINO]ETHYL}-1,2,5-OXADIAZOLE-3-CARBOXAMIDE lies in its specific combination of functional groups and its potential for diverse chemical and biological activities. Its structure allows for unique interactions with molecular targets, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C20H22FN5O4 |
|---|---|
Molekulargewicht |
415.4g/mol |
IUPAC-Name |
4-amino-N-[2-[[2-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]methylamino]ethyl]-1,2,5-oxadiazole-3-carboxamide |
InChI |
InChI=1S/C20H22FN5O4/c1-28-16-4-2-3-14(18(16)29-12-13-5-7-15(21)8-6-13)11-23-9-10-24-20(27)17-19(22)26-30-25-17/h2-8,23H,9-12H2,1H3,(H2,22,26)(H,24,27) |
InChI-Schlüssel |
TXYFNCWSTUAZSQ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1OCC2=CC=C(C=C2)F)CNCCNC(=O)C3=NON=C3N |
Kanonische SMILES |
COC1=CC=CC(=C1OCC2=CC=C(C=C2)F)CNCCNC(=O)C3=NON=C3N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(1,3-benzodioxol-5-yl)-N-[(5-methylthiophen-2-yl)methyl]methanamine](/img/structure/B496277.png)

![4-AMINO-N-{2-[({2-[(2-FLUOROPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYL)AMINO]ETHYL}-1,2,5-OXADIAZOLE-3-CARBOXAMIDE](/img/structure/B496279.png)
![N-{5-bromo-2-[(2-fluorobenzyl)oxy]benzyl}-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B496286.png)
![2-[2-Bromo-6-methoxy-4-[[2-(1-methyltetrazol-5-yl)sulfanylethylamino]methyl]phenoxy]acetamide](/img/structure/B496287.png)
![4-amino-N-(2-{[4-(benzyloxy)-3-chloro-5-ethoxybenzyl]amino}ethyl)-1,2,5-oxadiazole-3-carboxamide](/img/structure/B496289.png)
![{[4-(BENZYLOXY)-3-CHLORO-5-ETHOXYPHENYL]METHYL}({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE](/img/structure/B496290.png)
![4-amino-N-[2-({4-[(2,4-dichlorobenzyl)oxy]benzyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide](/img/structure/B496292.png)
![4-amino-N-[2-({4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide](/img/structure/B496293.png)
![4-amino-N-[2-({4-[(4-chlorobenzyl)oxy]-3-ethoxybenzyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide](/img/structure/B496295.png)
![N-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzyl}-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B496296.png)
![4-amino-N-[2-({4-[(2-chlorobenzyl)oxy]-3-ethoxybenzyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide](/img/structure/B496297.png)
![4-amino-N-[2-({4-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide](/img/structure/B496298.png)
![N-[3-methoxy-4-(prop-2-en-1-yloxy)benzyl]-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B496300.png)
